molecular formula C16H12ClN3O3 B11783768 5-(4-Chloro-3-nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole

5-(4-Chloro-3-nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole

Cat. No.: B11783768
M. Wt: 329.74 g/mol
InChI Key: CDUAZVCKLPKFIS-UHFFFAOYSA-N
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Description

5-(4-Chloro-3-nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-3-nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-nitrobenzohydrazide with 2,5-dimethylbenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-3-nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide).

Major Products Formed

    Reduction: 5-(4-Amino-3-nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored for its potential use as a therapeutic agent.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or specific enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole
  • 5-(4-Nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole
  • 5-(4-Chloro-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole

Uniqueness

5-(4-Chloro-3-nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole is unique due to the presence of both chloro and nitro substituents on the phenyl ring, which can influence its reactivity and biological activity. The dimethylphenyl group also adds to its distinct chemical properties.

Properties

Molecular Formula

C16H12ClN3O3

Molecular Weight

329.74 g/mol

IUPAC Name

5-(4-chloro-3-nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C16H12ClN3O3/c1-9-3-4-10(2)12(7-9)15-18-16(23-19-15)11-5-6-13(17)14(8-11)20(21)22/h3-8H,1-2H3

InChI Key

CDUAZVCKLPKFIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NOC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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